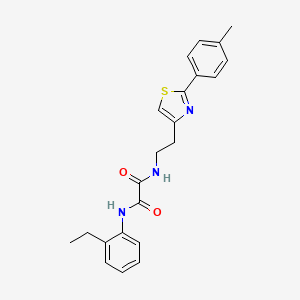

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Anticancer Activity

- A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor agents against hepatocellular carcinoma cell lines, indicating the potential for related compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activities

- Novel approaches in the synthesis of thiazoles and their fused derivatives were explored, showing promising antimicrobial activities against various bacterial and fungal strains. This highlights the utility of thiazole derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Enzyme Inhibition for Drug Development

- Research into N-(4-substituted-thiazolyl)oxamic acid derivatives showcased their potential as potent, orally active antiallergy agents, illustrating the diverse pharmacological applications of thiazolyl derivatives (Hargrave, Hess, & Oliver, 1983).

Optical and Electrochemical Properties

- Investigations into the optical and electrochemical properties of donor–acceptor type polymers derived from thiophene suggest applications in photonic devices, indicating the potential of such compounds in materials science (Manjunatha, Adhikari, Hegde, Sandeep, & Philip, 2009).

Copper-Catalyzed Reactions

- A copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides using a similar oxalamide catalyst highlights the significance of such compounds in facilitating chemical synthesis, which could have implications for pharmaceutical manufacturing (De, Yin, & Ma, 2017).

作用機序

Target of Action

The compound, also known as N’-(2-ethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors in the body . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the target they interact with . They may inhibit or activate their targets, leading to a variety of downstream effects

Biochemical Pathways

Thiazole derivatives can influence a variety of biochemical pathways. For instance, some thiazole derivatives have been found to inhibit enzymes, blocking certain biochemical pathways and leading to various downstream effects . .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of thiazole derivatives.

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

特性

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-3-16-6-4-5-7-19(16)25-21(27)20(26)23-13-12-18-14-28-22(24-18)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBVZGOJRDZMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)

![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)